molecular formula C16H24N2O5S B4997624 N-(2-methoxyethyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

N-(2-methoxyethyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B4997624
M. Wt: 356.4 g/mol
InChI Key: MOFXHUOJRIDCPS-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a sulfonyl group, and methoxy substituents

Properties

IUPAC Name

N-(2-methoxyethyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-22-12-9-17-16(19)13-7-10-18(11-8-13)24(20,21)15-5-3-14(23-2)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFXHUOJRIDCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.

    Methoxy Substitution: The methoxy groups are introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide analogs: Compounds with similar structures but different substituents.

    Sulfonylpiperidine derivatives: Compounds with the sulfonylpiperidine core but varying functional groups.

Uniqueness

This compound stands out due to its specific combination of methoxy and sulfonyl groups, which confer unique chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.

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